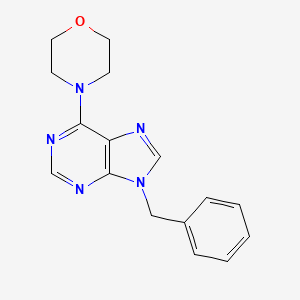![molecular formula C7H13Cl2N3 B3333077 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride CAS No. 943722-25-6](/img/structure/B3333077.png)
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride
Vue d'ensemble
Description
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride is a chemical compound with the molecular formula C₇H₁₃Cl₂N₃ It is primarily used for research purposes and is known for its unique structure, which includes a hexahydroimidazo ring fused to an azepine ring
Méthodes De Préparation
The synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a dihaloalkane, followed by cyclization to form the hexahydroimidazo ring. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more substituents on the hexahydroimidazo ring. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the breakdown of the hexahydroimidazo ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine dihydrochloride can be compared with other similar compounds, such as:
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: This compound lacks the dihydrochloride salt form and may have different solubility and reactivity properties.
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: This compound has a similar ring structure but differs in the number of hydrogen atoms and the position of the nitrogen atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity in various applications.
Propriétés
IUPAC Name |
1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-4-2-7-6(1)9-5-10-7;;/h5,8H,1-4H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKHBRYGUDSOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


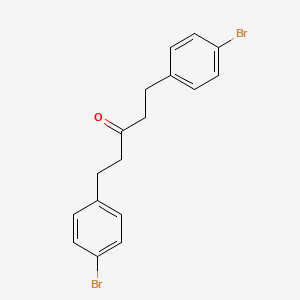

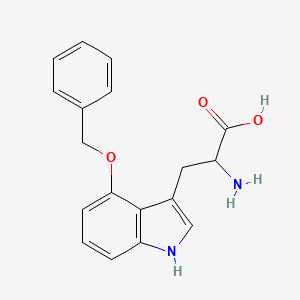


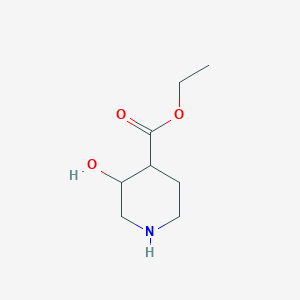
![[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]methanesulfonic acid](/img/structure/B3333038.png)
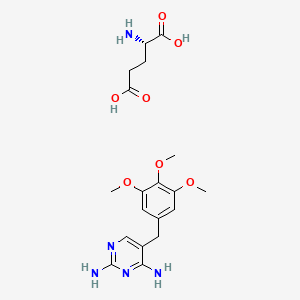
![N-[(4-tert-butylphenyl)methyl]acetamide](/img/structure/B3333056.png)


